Product packaging for Methyl pentachloro-propanoate(Cat. No.:CAS No. 813-46-7)

Methyl pentachloro-propanoate

Cat. No.: B11946205
CAS No.: 813-46-7
M. Wt: 260.3 g/mol
InChI Key: YSCHNGJMUJYQJG-UHFFFAOYSA-N
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Description

Methyl pentachloro-propanoate (CAS Registry Number: 813-46-7 ) is a specialized organic ester compound with the molecular formula C4H3Cl5O2 and a molecular weight of 260.330 g/mol . This chemical, also known as this compound, is defined as a Research Use Only (RUO) product. RUO products are essential tools designed specifically for laboratory research applications, such as chemical identification, quantification, and fundamental investigations in analytical and organic chemistry . They are not intended for use in diagnostics, therapeutics, or any personal or clinical procedures. As a pentachlorinated ester, it serves as a valuable intermediate in exploratory organic synthesis and method development research. Its structure suggests potential utility in the development of novel chemical entities or as a standard in environmental and analytical chemistry studies. Researchers can rely on the defined structure and properties of this compound for controlled, reproducible experimental outcomes in a professional laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3Cl5O2 B11946205 Methyl pentachloro-propanoate CAS No. 813-46-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

813-46-7

Molecular Formula

C4H3Cl5O2

Molecular Weight

260.3 g/mol

IUPAC Name

methyl 2,2,3,3,3-pentachloropropanoate

InChI

InChI=1S/C4H3Cl5O2/c1-11-2(10)3(5,6)4(7,8)9/h1H3

InChI Key

YSCHNGJMUJYQJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

Chemical Transformations and Reactivity Profiles of Methyl Pentachloro Propanoate

Nucleophilic Substitution Reactions and Derivative Formation

The reactivity of methyl pentachloropropanoate towards nucleophiles is significantly influenced by the strong electron-withdrawing effects of the five chlorine atoms. This heavy chlorination drastically reduces the electron density along the carbon chain, making the molecule susceptible to nucleophilic attack. However, the steric hindrance imposed by the bulky chlorine atoms can also impede the approach of nucleophiles.

Nucleophilic substitution reactions on the polychlorinated alkyl chain are expected to be challenging. While the carbon atoms are electrophilic, direct displacement of a chlorine atom is generally difficult on a saturated, sterically hindered substrate. europa.eu Reactions with strong nucleophiles might lead to elimination reactions, where hydrogen chloride is removed to form unsaturated species, rather than direct substitution.

The ester moiety itself can be a site for nucleophilic acyl substitution. libretexts.org Strong nucleophiles like hydroxide (B78521) or alkoxides can attack the carbonyl carbon, leading to hydrolysis or transesterification, respectively. numberanalytics.com However, the reactivity of the ester group is modulated by the electron-withdrawing nature of the pentachloropropyl group.

Table 1: Predicted Reactivity of Methyl Pentachloropropanoate with Various Nucleophiles

NucleophilePredicted Reaction TypeExpected Product(s)General Reactivity Trend
Hydroxide (e.g., NaOH)Nucleophilic Acyl Substitution (Hydrolysis) / EliminationPentachloropropanoic acid, Methanol (B129727) / Chloro-propenoate derivativesModerate to high, depending on conditions
Alkoxide (e.g., NaOCH₃)Nucleophilic Acyl Substitution (Transesterification) / EliminationOther alkyl pentachloropropanoates / Chloro-propenoate derivativesModerate
Amines (e.g., RNH₂)Nucleophilic Acyl Substitution (Aminolysis)N-substituted pentachloropropanamidesModerate
Cyanide (e.g., NaCN)Potential for substitution on the alkyl chainNitrile derivativesLow, due to steric hindrance

Electrophilic Reactivity and Addition Reactions of the Ester Moiety

The ester group in methyl pentachloropropanoate is generally unreactive towards electrophiles due to the electron-withdrawing nature of the carbonyl group, which is further amplified by the adjacent pentachloroalkyl chain. researchgate.net Electrophilic attack on the carbonyl oxygen is a key step in acid-catalyzed hydrolysis, but this typically requires strong acid conditions. numberanalytics.com

Unlike alkenes, the saturated pentachloropropyl chain does not undergo electrophilic addition reactions. The C-C and C-Cl bonds are not susceptible to attack by typical electrophiles under standard conditions.

Reductive Transformations of the Pentachloro-propanoate Framework

The high chlorine content of methyl pentachloropropanoate makes its reductive transformation, particularly reductive dehalogenation, a significant area of interest. This process involves the removal of chlorine atoms and their replacement with hydrogen. epa.govnih.gov Such reactions are environmentally relevant for the degradation of persistent organic pollutants. nih.gov

Various methods can be employed for reductive dehalogenation, including catalytic hydrogenation and the use of dissolving metals. tpsgc-pwgsc.gc.ca The complete reduction of methyl pentachloropropanoate would yield methyl propanoate. Partial reduction would lead to a mixture of less chlorinated methyl propanoate isomers.

The ester group can also be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride are typically required for the reduction of esters to primary alcohols. numberanalytics.com In the case of methyl pentachloropropanoate, this would yield pentachloropropanol, although the chlorine atoms might also react under these harsh conditions.

Table 2: Potential Reductive Transformations of Methyl Pentachloropropanoate

Reagent/ConditionTransformationPotential Product(s)
H₂/Catalyst (e.g., Pd/C)Reductive DehalogenationMethyl propanoate, partially dechlorinated propanoates
Dissolving Metals (e.g., Na/NH₃)Reductive DehalogenationMethyl propanoate, partially dechlorinated propanoates
LiAlH₄Ester Reduction & DehalogenationPentachloropropanol, partially dechlorinated propanols, propanol
NaBH₄Generally unreactive with estersNo significant reaction expected

Oxidative Chemistry of Methyl Pentachloro-propanoate

The pentachloropropyl group in methyl pentachloropropanoate is highly resistant to oxidation due to the absence of C-H bonds on the chlorinated carbons. The methyl ester group, however, can be susceptible to oxidation under harsh conditions, potentially leading to cleavage of the ester bond. Advanced oxidation processes, such as those involving hydroxyl radicals, might lead to the degradation of the molecule. iwaponline.com The oxidation of polychlorinated compounds can sometimes lead to the formation of even more toxic byproducts, such as polychlorinated biphenyls (PCBs) under certain industrial conditions. nih.gov

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions in highly chlorinated aliphatic systems are not common under typical laboratory conditions. However, under specific circumstances, such as in the presence of strong bases, rearrangements can occur. For instance, the Favorskii rearrangement is a known reaction of α-halo ketones in the presence of a base, which leads to a rearranged carboxylic acid derivative. researchgate.net While methyl pentachloropropanoate is not a ketone, related polychlorinated carbonyl compounds could potentially undergo analogous skeletal rearrangements. googleapis.com

Isomerization involving the migration of chlorine atoms would require significant energy input, such as high temperatures or photochemical conditions, and is not a readily observed pathway.

Polymerization Chemistry and Role as a Building Block Precursor in Organic Synthesis

Due to its saturated nature, methyl pentachloropropanoate is not a monomer for addition polymerization. However, if it were to be transformed into an unsaturated derivative, such as a chlorinated acrylate, it could potentially undergo polymerization. Halogenated monomers are used to produce polymers with specific properties like flame retardancy and chemical resistance. scispace.comresearchcommons.org For example, chlorinated acrylates can be polymerized via radical polymerization. free.fr

As a building block in organic synthesis, the utility of methyl pentachloropropanoate is centered around the reactivity of its ester functional group. It can serve as a precursor for the synthesis of other pentachloropropanoic acid derivatives, such as amides and other esters, through nucleophilic acyl substitution reactions. acs.orgnih.gov

Advanced Spectroscopic Characterization of Methyl Pentachloro Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For methyl pentachloropropanoate, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy focuses on the hydrogen nuclei within a molecule. In the structure of methyl pentachloropropanoate (CCl₃CCl₂COOCH₃), the only hydrogen atoms are those of the methyl ester group.

Expected Spectrum: The ¹H NMR spectrum is predicted to be very simple. It would feature a single sharp signal, a singlet, corresponding to the three equivalent protons of the methyl (-OCH₃) group. The absence of adjacent protons on the propanoate chain means there is no spin-spin coupling to split the signal.

Chemical Shift: The chemical shift (δ) of this singlet would be indicative of a methyl group attached to an oxygen atom within an ester functionality. While typical methyl esters appear around 3.7 ppm, the extensive chlorination of the propanoate chain would exert a significant electron-withdrawing inductive effect, likely shifting this peak further downfield.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Insights

Carbon-13 NMR provides information on the carbon skeleton of a molecule. As with ¹H NMR, the interpretation is based on chemical shifts, which are sensitive to the electronic environment of each carbon atom. libretexts.org The structure of methyl pentachloropropanoate contains four unique carbon environments, and thus, four distinct signals are expected in its ¹³C NMR spectrum. docbrown.info

Signal 1 (Methyl Carbon): The carbon of the methyl group (-OCH₃). This signal is expected to appear in the typical region for an ester methyl carbon, generally around 50-60 ppm.

Signal 2 (Carbonyl Carbon): The carbon of the carbonyl group (C=O). This carbon is highly deshielded and would appear significantly downfield, characteristically in the 160-170 ppm region for an ester. libretexts.org

Signal 3 (Dichlorinated Carbon): The carbon atom bonded to two chlorine atoms (-CCl₂-). The high electronegativity of the two chlorine atoms and its proximity to the carbonyl group would result in a substantial downfield shift.

Signal 4 (Trichlorinated Carbon): The carbon atom bonded to three chlorine atoms (-CCl₃). This carbon would be the most deshielded among the non-carbonyl carbons due to the presence of three highly electronegative chlorine atoms.

The precise chemical shifts would provide definitive confirmation of the electronic environment of each carbon atom in the structure.

Predicted ¹³C NMR Data for Methyl Pentachloropropanoate
Carbon Atom
-OC H₃
C =O
-C Cl₂-
-C Cl₃

Advanced Multi-dimensional NMR Techniques (e.g., 2D NMR, Online NMR)

While 1D NMR is sufficient for a basic structural confirmation of methyl pentachloropropanoate, two-dimensional (2D) NMR techniques offer deeper insights by showing correlations between different nuclei. nih.gov

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. iupac.org

An HSQC spectrum correlates directly bonded proton and carbon atoms. For this molecule, it would show a single cross-peak connecting the ¹H signal of the methyl group to the ¹³C signal of the methyl carbon, confirming their direct bond.

Online NMR: Online NMR spectroscopy can be used as a Process Analytical Technology (PAT) tool for real-time monitoring of chemical reactions. In a hypothetical synthesis of methyl pentachloropropanoate, online NMR could be employed to track the consumption of reactants and the formation of the product without the need for manual sampling, thus optimizing reaction conditions and yield.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. uib.no It is essential for determining the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a "hard" ionization method that bombards molecules with high-energy electrons, causing both ionization and extensive fragmentation. libretexts.org The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (if stable enough to be detected) and various fragment ion peaks. The NIST Mass Spectrometry Data Center provides EI-MS data for methyl pentachloropropanoate. nist.gov

The molecular formula is C₄H₃Cl₅O₂, corresponding to a molecular weight of approximately 260.33 g/mol . nist.gov The mass spectrum shows characteristic peaks resulting from the cleavage of bonds within the molecule. The presence of multiple chlorine isotopes (³⁵Cl and ³⁷Cl) leads to complex isotopic patterns for chlorine-containing fragments.

Key Fragments in the EI-MS of Methyl Pentachloropropanoate nist.gov
m/z (Mass-to-Charge Ratio)
225
201
166
143
117
82
59

Note: The m/z values represent the most abundant isotope in a fragment's isotopic cluster.

The fragmentation pattern can be rationalized by the breaking of the weakest bonds. For example, the peak at m/z 59 likely corresponds to the [COOCH₃]⁺ fragment, while other major fragments arise from the loss of chlorine atoms or the methoxy (B1213986) group ([M-OCH₃]⁺).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures mass-to-charge ratios with very high accuracy (typically to four or five decimal places). ccea.org.uk This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. While low-resolution MS might identify a molecular ion at m/z 260, HRMS could measure it with sufficient accuracy to confirm the formula C₄H₃Cl₅O₂ and distinguish it from other potential formulas that have the same nominal mass. nih.gov This technique is crucial for confirming the identity of a newly synthesized compound or for identifying unknown analytes with a high degree of confidence. jeol.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org For methyl pentachloropropanoate (C₄H₃Cl₅O₂), with a molecular weight of approximately 260.33 g/mol , electron ionization (EI) typically leads to the formation of a molecular ion (M⁺˙). nist.gov In an MS/MS experiment, this molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that provides structural insights. mdpi.comnih.gov

The fragmentation of fatty acid methyl esters (FAMEs) and related compounds often involves characteristic losses of functional groups. nih.govcsic.es For methyl pentachloropropanoate, the fragmentation pathways are expected to be dominated by the loss of the methoxy group, chlorine atoms, and cleavage of the carbon-carbon backbone.

Expected Fragmentation Pathways:

Loss of the methoxy radical (•OCH₃): A primary fragmentation event would be the cleavage of the ester's C-O bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da) to form a stable acylium ion [M - 31]⁺.

Loss of a chlorine atom (•Cl): The presence of five chlorine atoms makes the loss of a chlorine radical (35/37 Da) a probable pathway, leading to an [M - Cl]⁺ ion. The isotopic pattern of this fragment would be crucial for its identification.

McLafferty Rearrangement: While common in many esters, the heavy chlorination of the propyl chain may hinder the typical McLafferty rearrangement.

Sequential Losses: Further fragmentation of primary product ions can occur, such as the sequential loss of carbon monoxide (CO), chlorine, or HCl from the acylium ion.

The analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's identity and the connectivity of its atoms. researchgate.net

Table 1: Predicted MS/MS Fragmentation of Methyl Pentachloropropanoate

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss Predicted Product Ion (m/z)
258/260/262 [M]⁺˙ •OCH₃ 227/229/231
258/260/262 [M]⁺˙ •Cl 223/225/227
227/229/231 [M - •OCH₃]⁺ CO 199/201/203
223/225/227 [M - •Cl]⁺ •OCH₃ 192/194/196

Note: The listed m/z values represent the most abundant isotopes and their subsequent isotopic peaks due to the presence of Chlorine-35 and Chlorine-37.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. uc.edu These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. surfacesciencewestern.comsepscience.com

For methyl pentachloropropanoate, the key vibrational modes are associated with the carbonyl group (C=O), the ester C-O linkage, the methyl group (C-H), and the numerous carbon-chlorine (C-Cl) bonds.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum, characteristic of the ester carbonyl group. This typically appears in the region of 1735-1750 cm⁻¹. Hydrogen bonding can shift this peak to a lower frequency. spectroscopyonline.com

C-O Stretch: The ester C-O stretching vibrations are expected to produce two distinct bands, an asymmetric stretch and a symmetric stretch, typically found in the 1000-1300 cm⁻¹ region. nepjol.info

C-H Stretch and Bend: The methyl group will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. uc.edu

C-Cl Stretch: The C-Cl bonds will give rise to strong absorptions in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. The presence of multiple chlorine atoms will likely result in a complex pattern of overlapping bands in this region.

Raman spectroscopy is particularly useful for observing the symmetric vibrations and non-polar bonds. sepscience.com The C-C backbone and symmetric C-Cl stretches would be expected to show significant Raman activity.

Table 2: Predicted Vibrational Frequencies for Methyl Pentachloropropanoate

Vibrational Mode Technique Predicted Frequency (cm⁻¹) Expected Intensity
C-H Asymmetric/Symmetric Stretch IR, Raman 2850 - 2960 Medium
C=O Stretch IR 1735 - 1750 Strong
C-H Bend (Methyl) IR 1375 - 1450 Medium
C-O-C Asymmetric/Symmetric Stretch IR 1000 - 1300 Strong
C-Cl Stretch IR, Raman 600 - 800 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. up.ac.za The absorption of UV or visible light promotes an electron from a lower energy orbital, such as a non-bonding (n) or pi (π) orbital, to a higher energy anti-bonding (π*) orbital. rsc.org

The primary chromophore in methyl pentachloropropanoate is the carbonyl group (C=O) of the ester function. This group can undergo a weak n → π* transition. libretexts.org Saturated esters typically exhibit a weak absorption band in the UV region around 205-215 nm. The extensive chlorination of the molecule may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maximum (λmax) due to electronic effects, but it is not expected to absorb in the visible region.

Table 3: Expected UV-Vis Absorption Data for Methyl Pentachloropropanoate

Chromophore Electronic Transition Predicted λmax (nm) Solvent

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions.

To perform an X-ray crystallographic analysis of methyl pentachloropropanoate, a high-quality single crystal must first be grown. scielo.org.co The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. nih.gov This analysis reveals the crystal system, space group, and the dimensions of the unit cell. utah.edu Subsequent structure solution and refinement yield a detailed model of the molecule's conformation in the solid state.

This analysis would definitively establish the stereochemistry at the chlorinated carbon atoms and reveal how the molecules pack together in the crystal lattice, potentially identifying noncovalent interactions such as dipole-dipole or halogen bonding involving the chlorine atoms. nih.gov

Table 4: Data Obtainable from X-ray Crystallography of Methyl Pentachloropropanoate

Parameter Information Provided
Unit Cell Dimensions (a, b, c, α, β, γ) Size and shape of the repeating crystal unit.
Space Group Symmetry of the crystal lattice.
Atomic Coordinates (x, y, z) Precise 3D position of each atom.
Bond Lengths The distance between bonded atoms (e.g., C=O, C-Cl, C-C).
Bond Angles The angles between adjacent bonds.
Torsion Angles The dihedral angles defining molecular conformation.

Synergistic Applications of Multiple Spectroscopic Techniques for Comprehensive Characterization

A truly comprehensive characterization of methyl pentachloropropanoate is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combination allows for cross-validation and a more complete understanding.

MS and MS/MS establish the molecular weight and elemental formula, with fragmentation patterns confirming the core structure and the presence of key functional groups. nationalmaglab.orgnist.gov

IR and Raman spectroscopy identify the specific vibrational modes of the functional groups (C=O, C-O, C-Cl), confirming the compound class and providing insight into its molecular framework. surfacesciencewestern.comresearchgate.net

UV-Vis spectroscopy confirms the presence of electronic chromophores, specifically the carbonyl group, corroborating the findings from vibrational spectroscopy. up.ac.zalibretexts.org

X-ray crystallography , if a suitable crystal can be obtained, provides the ultimate structural confirmation in the solid state, detailing the exact 3D geometry, bond parameters, and intermolecular packing forces. nih.govrsc.org

Together, these techniques provide a powerful and complementary toolkit. For instance, the C=O group identified by a strong IR absorption at ~1740 cm⁻¹ is corroborated by the n → π* transition in the UV-Vis spectrum and the mass of fragments like the acylium ion in MS/MS. This integrated approach ensures an unambiguous and detailed structural elucidation of methyl pentachloropropanoate.

Table 5: Mentioned Chemical Compounds

Compound Name
Methyl pentachloropropanoate
Carbon Monoxide
Hexane

No Specific Research Found for Theoretical and Computational Studies on Methyl Pentachloropropanoate

Following a comprehensive search of available scientific literature and databases, no specific theoretical and computational studies were found for the chemical compound "methyl pentachloropropanoate." As a result, the generation of a detailed article based on the provided outline is not possible at this time.

Extensive searches were conducted to locate research pertaining to the application of quantum chemical calculations, molecular dynamics simulations, and mechanistic investigations for methyl pentachloropropanoate. These searches included terms such as "Density Functional Theory (DFT)," "ab initio methods," "molecular dynamics (MD) simulations," "transition state analysis," and "kinetic and thermodynamic modeling" in direct relation to the specified compound.

The absence of dedicated research on this molecule means that no data is available to populate the requested sections and subsections concerning its electronic structure, reactivity, conformational landscapes, intermolecular interactions, and reaction mechanisms. Scientific articles of this nature rely on published, peer-reviewed data to ensure accuracy and verifiability.

While general principles of computational chemistry and the methodologies mentioned are well-established for a wide range of other molecules, their specific application to methyl pentachloropropanoate does not appear to be documented in accessible scholarly sources. Therefore, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Should research on the computational analysis of methyl pentachloropropanoate become available in the future, the requested article could then be generated.

Theoretical and Computational Studies on Methyl Pentachloro Propanoate

Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity and Environmental Behavior

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or a specific chemical property, such as reactivity or environmental fate. wikipedia.orgnih.gov The fundamental principle of QSAR is that the structural and physicochemical properties of a molecule determine its activity. wikipedia.org These models are widely used in drug discovery, toxicology, and environmental science to predict the properties of new or untested chemicals. wikipedia.orgnih.gov

For methyl pentachloropropanoate, QSAR models can be developed to predict its reactivity in various chemical reactions and its behavior in the environment. This involves calculating a set of molecular descriptors that numerically represent the molecule's structural and electronic features. These descriptors can then be correlated with experimentally determined reactivity data or environmental endpoints through statistical methods like multiple linear regression (MLR) or partial least squares (PLS) regression. nih.gov

The selection of appropriate molecular descriptors is crucial for building a robust QSAR model. ecetoc.org For methyl pentachloropropanoate, relevant descriptors would likely include:

Topological descriptors: These describe the atomic connectivity and shape of the molecule.

Quantum chemical descriptors: Derived from quantum mechanical calculations, these can include properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are related to the molecule's electrophilicity and nucleophilicity. unict.it

Physicochemical descriptors: Properties such as lipophilicity (logP), water solubility, and molar refractivity can be important for predicting environmental fate. epa.gov

By establishing a statistically significant relationship between these descriptors and a particular activity, the QSAR model can then be used to predict that activity for other, structurally similar compounds. wikipedia.org For instance, a QSAR model could predict the rate of hydrolysis of methyl pentachloropropanoate under different environmental conditions or its potential for bioaccumulation. ecetoc.orgepa.gov The development and validation of such models follow established principles to ensure their reliability and predictive power for regulatory purposes. epa.gov

Table 1: Illustrative Molecular Descriptors for a QSAR Study of Methyl Pentachloropropanoate

Descriptor CategorySpecific Descriptor ExamplePotential Relevance for Methyl Pentachloropropanoate
Topological Wiener IndexDescribes molecular branching, which can influence physical properties and biological interactions.
Balaban J IndexA highly discriminating descriptor of molecular shape.
Quantum Chemical HOMO EnergyRelates to the molecule's ability to donate electrons in a reaction; important for predicting reactivity towards electrophiles.
LUMO EnergyRelates to the molecule's ability to accept electrons; important for predicting reactivity towards nucleophiles.
Dipole MomentInfluences intermolecular interactions and solubility.
Physicochemical LogP (Octanol-Water Partition Coefficient)A key parameter for assessing the environmental fate and bioaccumulation potential of a substance. epa.gov
Molar RefractivityRelated to the volume of the molecule and its polarizability, which can affect its interaction with biological receptors.

Computational Approaches to Spectroscopic Data Prediction

Computational quantum chemistry provides powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra. uni-bonn.denih.gov These methods, particularly Density Functional Theory (DFT), can calculate spectroscopic parameters with a high degree of accuracy, aiding in the structural elucidation and characterization of molecules. uni-bonn.de

For methyl pentachloropropanoate, computational methods can be employed to generate theoretical spectra that can be compared with experimental data. This comparison can confirm the proposed structure and provide a detailed assignment of the spectral signals.

Prediction of NMR Spectra:

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensor for each nucleus in the molecule. uni-bonn.de DFT methods, combined with appropriate basis sets, have been shown to provide reliable predictions of both ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com The process typically involves:

Optimization of the molecular geometry to find the lowest energy conformation. mdpi.com

Calculation of the NMR shielding constants for the optimized geometry.

Referencing the calculated shielding constants to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts. mdpi.com

Discrepancies between calculated and experimental shifts can often be minimized by considering solvent effects and, in some cases, by averaging over multiple low-energy conformations. nih.govcsic.es

Table 2: Hypothetical Predicted NMR Chemical Shifts (δ) for Methyl Pentachloropropanoate

Disclaimer: The following data are illustrative and represent hypothetical values that could be obtained from computational predictions. They are not experimental data.

¹H NMR (ppm)

ProtonPredicted Chemical Shift (δ)
-OCH₃3.8 - 4.2

¹³C NMR (ppm)

Carbon AtomPredicted Chemical Shift (δ)
C=O165 - 170
-CCl₂-80 - 90
-CCl₃95 - 105
-OCH₃50 - 55

Prediction of Vibrational Spectra:

Theoretical vibrational spectra are obtained by calculating the second derivatives of the energy with respect to the atomic positions, which gives the force constants and vibrational frequencies. nih.gov The calculation of vibrational frequencies using DFT can accurately predict the positions of absorption bands in infrared (IR) and Raman spectra. derpharmachemica.commdpi.com

The process involves:

Optimization of the molecular geometry to a stationary point on the potential energy surface.

Calculation of the harmonic vibrational frequencies. A key confirmation of a true energy minimum is the absence of imaginary frequencies. derpharmachemica.com

Scaling of the calculated frequencies with an empirical scaling factor to correct for anharmonicity and other systematic errors in the computational method. derpharmachemica.com

The predicted vibrational modes can then be assigned to specific stretching, bending, and rocking motions within the molecule. scholarsresearchlibrary.comscirp.org

Table 3: Hypothetical Predicted Vibrational Frequencies for Methyl Pentachloropropanoate

Disclaimer: The following data are illustrative and represent hypothetical values that could be obtained from computational predictions. They are not experimental data.

Predicted Frequency (cm⁻¹) (Scaled)Vibrational Mode Assignment
~2950C-H stretch (methyl group)
~1750C=O stretch (ester)
~1450C-H bend (methyl group)
~1200C-O stretch (ester)
~800-600C-Cl stretch

Environmental Transformation and Degradation Pathways of Methyl Pentachloro Propanoate

Biodegradation Mechanisms and Microbial Roles

The biodegradation of Methyl pentachloro-propanoate is a complex process often requiring the synergistic action of diverse microbial communities. Microorganisms employ specific enzymatic systems to attack different parts of the molecule, initiating a cascade of reactions that can lead to its partial or complete breakdown.

Enzymatic Hydrolysis of the Ester Linkage

The initial and often rate-limiting step in the aerobic biodegradation of MPCP is the cleavage of its ester bond. This reaction is catalyzed by non-specific hydrolase enzymes, particularly carboxylesterases, which are widespread among soil and aquatic microorganisms.

The enzyme attacks the carbonyl carbon of the ester group, leading to the hydrolysis of the molecule into two less complex products: pentachloropropanoic acid and methanol (B129727). This transformation is significant because it increases the water solubility of the chlorinated moiety and exposes the resulting carboxylic acid to further microbial metabolism. The efficiency of this step is dependent on the specific microbial species present and the expression of suitable esterase enzymes.

Note: Click on table headers to sort the data.

Table 1: Summary of Enzymatic Hydrolysis of this compound
ComponentDescription
ReactantThis compound
Enzyme ClassHydrolases (specifically Carboxylesterases)
Reaction TypeHydrolysis (cleavage of ester bond)
Product 1Pentachloropropanoic acid
Product 2Methanol
SignificanceIncreases polarity and bioavailability for subsequent degradation steps.

Dehalogenation Processes by Microorganisms

Following hydrolysis, the resulting pentachloropropanoic acid is subject to dehalogenation—the removal of chlorine atoms. This is the most critical detoxification step, as it reduces the toxicity and recalcitrance of the molecule. Microorganisms utilize several dehalogenation strategies, primarily dependent on the availability of oxygen.

Reductive Dehalogenation: This process is dominant under anaerobic (oxygen-deficient) conditions. Specialized bacteria, such as those from the genera Dehalobacter and Dehalococcoides, use the chlorinated compound as an electron acceptor in their respiratory chain. A chlorine atom is removed and replaced with a hydrogen atom, a process known as hydrogenolysis. For a highly chlorinated compound like pentachloropropanoic acid, sequential reductive dehalogenation can occur, progressively removing chlorine atoms to form tetrachloro-, trichloro-, and less-chlorinated propanoic acids.

Oxidative Dehalogenation: Under aerobic conditions, microorganisms can employ oxygenase enzymes to initiate dehalogenation. This pathway is less common for highly chlorinated aliphatic compounds but can be relevant for the less-chlorinated intermediates produced via reductive dehalogenation. The process involves the incorporation of oxygen into the molecule, leading to an unstable intermediate that subsequently eliminates a chloride ion.

Table 2: Comparison of Microbial Dehalogenation Mechanisms
FeatureReductive DehalogenationOxidative Dehalogenation
Oxygen RequirementAnaerobic (oxygen is inhibitory)Aerobic (oxygen is a co-substrate)
MechanismChlorine atom is replaced by a hydrogen atom (hydrogenolysis).Oxygen is incorporated, leading to an unstable intermediate and halide elimination.
Role of CompoundActs as a terminal electron acceptor.Acts as a growth substrate or is co-metabolized.
Key EnzymesReductive dehalogenasesMonooxygenases, Dioxygenases
ApplicabilityEffective for highly chlorinated compounds like pentachloropropanoic acid.More common for less-chlorinated or aromatic compounds.

Microbial Consortia and Bioremediation Research Potential

The complete mineralization of this compound to carbon dioxide, water, and chloride ions is unlikely to be carried out by a single microbial species. Instead, it necessitates the metabolic cooperation of a microbial consortium. A typical degradation sequence in a contaminated environment might involve:

Aerobic or facultative anaerobic bacteria hydrolyzing MPCP to pentachloropropanoic acid.

Strictly anaerobic bacteria in anoxic zones of the soil or sediment performing sequential reductive dehalogenation of pentachloropropanoic acid.

Aerobic bacteria mineralizing the resulting less-chlorinated or fully dehalogenated intermediates (e.g., propanoic acid).

This metabolic interdependence highlights the potential for engineered bioremediation systems. Research focuses on creating environments that support these distinct microbial groups, such as sequential anaerobic-aerobic bioreactors. The challenge lies in optimizing conditions to prevent the accumulation of toxic intermediates and to ensure complete degradation.

Photodegradation Processes under Environmental Conditions

In the upper layers of aquatic systems and on soil surfaces, this compound can be degraded by solar radiation. Photodegradation can occur through two primary mechanisms:

Direct Photolysis: This involves the direct absorption of ultraviolet (UV) radiation by the MPCP molecule. The energy absorbed can be sufficient to break the weakest chemical bonds, which in this case are the carbon-chlorine (C-Cl) bonds. Homolytic cleavage of a C-Cl bond results in the formation of a pentachloropropanyl radical and a chlorine radical, which can initiate further radical chain reactions. The rate of direct photolysis is dependent on the overlap between the compound's absorption spectrum and the solar spectrum at the Earth's surface (typically >290 nm).

Indirect Photolysis: This is often a more significant pathway in natural waters. It is driven by photosensitizing agents naturally present in the environment, such as humic acids, fulvic acids, and nitrate (B79036) ions. These substances absorb sunlight and produce highly reactive transient species, most notably the hydroxyl radical (•OH). The hydroxyl radical is a powerful, non-selective oxidant that can rapidly react with and degrade MPCP, likely through hydrogen abstraction or addition reactions.

Table 3: Key Factors Influencing Photodegradation of MPCP
FactorInfluence on Degradation Rate
Wavelength of LightHigher energy (shorter wavelength) UV-B radiation is most effective for direct photolysis.
Water Depth/TurbidityIncreased depth and turbidity reduce light penetration, decreasing the photodegradation rate.
Presence of PhotosensitizersHigh concentrations of humic/fulvic acids can significantly accelerate indirect photolysis.
Season and LatitudeHigher solar intensity (summer, lower latitudes) leads to faster degradation.
pHCan influence the speciation and reactivity of photosensitizers like dissolved organic matter.

Abiotic Degradation Pathways in Aquatic and Terrestrial Systems

In the absence of light and microbial activity, this compound can undergo chemical degradation, primarily through hydrolysis. This abiotic process involves the reaction of the compound with water. The rate and mechanism of hydrolysis are highly dependent on the pH of the surrounding medium.

Base-Catalyzed Hydrolysis: Under neutral to alkaline conditions (pH > 7), the ester linkage of MPCP is susceptible to attack by hydroxide (B78521) ions (OH⁻). This is typically the dominant abiotic hydrolysis pathway for esters. The reaction cleaves the ester bond, yielding pentachloropropanoate and methanol. The rate is first-order with respect to both the ester and the hydroxide ion concentration.

Acid-Catalyzed Hydrolysis: In acidic environments (pH < 7), the reaction is catalyzed by hydronium ions (H₃O⁺). The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway is generally slower than base-catalyzed hydrolysis for simple esters at equivalent catalyst concentrations.

Neutral Hydrolysis: This is the reaction with water molecules alone and is typically very slow at ambient environmental temperatures, often being negligible compared to the base-catalyzed pathway.

The five electron-withdrawing chlorine atoms on the propanoate moiety significantly influence the reactivity of the ester's carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack during hydrolysis compared to its non-chlorinated analogue.

Advanced Analytical Methodologies for Detection and Quantification of Methyl Pentachloro Propanoate in Complex Matrices

Chromatographic Techniques

Chromatography is a powerful laboratory technique for the separation of a mixture into its individual components. etamu.edu The process involves a mobile phase, which carries the mixture, and a stationary phase, through which the mobile phase flows. etamu.edu Separation is achieved because different components of the mixture travel through the stationary phase at different speeds, a phenomenon influenced by their physical and chemical properties. etamu.edu For the analysis of methyl pentachloropropanoate, both gas and liquid chromatography techniques are employed, often coupled with various detectors to enhance sensitivity and selectivity.

Gas chromatography (GC) is a preferred method for the analysis of volatile and semi-volatile organic compounds like methyl pentachloropropanoate. thermofisher.com In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. thermofisher.com The separation of compounds is based on their boiling points and their interactions with the stationary phase coating the column. etamu.eduthermofisher.com

Gas chromatography-mass spectrometry (GC-MS) is a robust analytical technique that combines the separation capabilities of GC with the detection power of mass spectrometry. thermofisher.com As separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting ions are separated based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. etamu.edu This allows for highly specific identification and quantification. core.ac.uk

For even greater selectivity, especially in complex matrices where background interference is high, tandem mass spectrometry (GC-MS/MS) is utilized. thermofisher.com In this technique, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. thermofisher.com This selective reaction monitoring significantly reduces noise and enhances sensitivity. thermofisher.com

Table 1: GC-MS/MS Parameters for Analysis of Halogenated Compounds

ParameterTypical SettingPurpose
Ionization Mode Electron Ionization (EI)Creates characteristic fragmentation patterns for identification.
Acquisition Mode Selected Reaction Monitoring (SRM)Increases selectivity and sensitivity by monitoring specific ion transitions.
Collision Energy Analyte DependentOptimized to produce the most abundant and specific product ions.
GC Column DB-5ms, HP-5ms (or equivalent)Provides good separation for a wide range of semi-volatile compounds.
Oven Program Temperature gradientOptimizes the separation of compounds with different boiling points.

This table presents typical parameters that would be optimized for the analysis of a halogenated compound like methyl pentachloropropanoate using GC-MS/MS.

The Electron Capture Detector (ECD) is a highly sensitive detector used in gas chromatography, particularly for the detection of electrophilic compounds, such as those containing halogens. scioninstruments.comchromatographyonline.com Methyl pentachloropropanoate, with its five chlorine atoms, is highly amenable to detection by ECD. scioninstruments.com The detector contains a radioactive source that emits electrons, creating a constant current. chromatographyonline.com When an electronegative compound elutes from the GC column and enters the detector, it captures some of these electrons, causing a decrease in the current which is measured as a peak. scioninstruments.com

GC-ECD is known for its exceptional sensitivity, often reaching picogram (10-12 g) or even lower levels. chromatographyonline.com This makes it an ideal choice for trace-level analysis of chlorinated pesticides and other halogenated environmental contaminants. scioninstruments.comscioninstruments.com However, the ECD is a selective detector and does not provide structural information like a mass spectrometer. tajhizkala.ir Therefore, confirmation of the analyte's identity often requires analysis on a second, different polarity GC column or confirmation by GC-MS.

Table 2: Comparative Detection Limits for GC Detectors

DetectorSelectivityTypical Detection Limit
Mass Spectrometry (MS) Universal (in full scan mode)Low nanogram (10-9 g) to high picogram (10-12 g)
Tandem Mass Spectrometry (MS/MS) Highly SelectiveLow picogram (10-12 g) to femtogram (10-15 g)
Electron Capture Detector (ECD) Selective for Electronegative CompoundsPicogram (10-12 g) to femtogram (10-15 g)
Flame Ionization Detector (FID) Universal for Organic CompoundsHigh picogram (10-12 g) to low nanogram (10-9 g)

This table provides a general comparison of the detection limits for common GC detectors. Actual detection limits can vary based on the analyte and matrix.

Liquid chromatography (LC) is a versatile separation technique that is well-suited for a broader range of compounds than GC, including non-volatile and thermally labile molecules. alstesting.co.th In LC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. scribd.com Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. scribd.com

High-performance liquid chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of compounds in a mixture. alstesting.co.thnih.gov It operates under high pressure to force the mobile phase through a column with very small particle sizes, leading to high-resolution separations. ijraset.com HPLC is particularly useful for compounds that are not suitable for GC analysis due to low volatility or thermal instability. alstesting.co.th While methyl pentachloropropanoate is amenable to GC, HPLC can be an alternative or complementary technique, especially when analyzing complex mixtures containing a wide range of compound polarities. scribd.com

For the analysis of compounds like methyl pentachloropropanoate, which lack a strong chromophore for UV detection, derivatization may be necessary to enhance detection by common HPLC detectors like UV-Vis or fluorescence detectors. nih.govnih.gov

Table 3: Typical HPLC Parameters for the Analysis of Organic Esters

ParameterTypical SettingPurpose
Column C18 (Reversed-Phase)Separates compounds based on hydrophobicity.
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water GradientElutes compounds of varying polarities from the column. researchgate.net
Detector UV-Vis or Fluorescence (post-derivatization)Detects and quantifies the separated compounds.
Flow Rate 0.5 - 2.0 mL/minInfluences analysis time and separation efficiency.
Injection Volume 5 - 20 µLThe amount of sample introduced into the system.

This table outlines common starting parameters for developing an HPLC method for organic esters. Method optimization is crucial for achieving the desired separation.

Ultra-high-performance liquid chromatography (UHPLC) is an evolution of HPLC that utilizes columns with even smaller particle sizes (typically less than 2 µm). ijraset.comeag.com This results in significantly higher separation efficiency, faster analysis times, and improved sensitivity compared to traditional HPLC. ijraset.comsigmaaldrich.com The increased efficiency allows for the use of shorter columns or faster flow rates without sacrificing resolution. sigmaaldrich.com

The high-throughput capabilities of UHPLC make it particularly valuable in laboratories that analyze a large number of samples. americanpharmaceuticalreview.com For the analysis of methyl pentachloropropanoate in complex matrices, the enhanced resolution of UHPLC can help to separate the analyte from co-eluting interfering compounds, leading to more accurate quantification. americanpharmaceuticalreview.com UHPLC systems operate at much higher pressures than HPLC systems, requiring specialized pumps and instrumentation. ijraset.comeag.com

Table 4: Comparison of HPLC and UHPLC Performance Characteristics

CharacteristicHPLCUHPLC
Particle Size 3 - 5 µm< 2 µm
Column Length 100 - 250 mm50 - 150 mm
Analysis Time LongerShorter
Resolution GoodExcellent
System Pressure Lower (up to 6000 psi)Higher (up to 15000 psi or more)
Solvent Consumption HigherLower

This table highlights the key differences in performance between conventional HPLC and UHPLC.

Liquid Chromatography (LC) Coupled Techniques

LC-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier analytical technique for the selective and sensitive quantification of methyl pentachloropropanoate, particularly in intricate sample matrices. This powerful method synergizes the separation prowess of liquid chromatography with the precise and sensitive detection capabilities of tandem mass spectrometry. eag.com

The LC-MS/MS analytical process begins with the chromatographic separation of methyl pentachloropropanoate from other sample components using a liquid chromatography column. eag.com Following separation, the analyte is introduced into the mass spectrometer's ionization source. For halogenated compounds, negative ion mode atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly employed. nih.gov In negative APCI, for some halogenated molecules, a characteristic [M-Cl+O]⁻ precursor ion is formed. nih.govnorman-network.net This precursor ion is then isolated in the first quadrupole, fragmented via collision with an inert gas in the collision cell, and the resultant product ions are monitored by the third quadrupole. eag.com This highly specific detection method, known as multiple reaction monitoring (MRM), significantly enhances selectivity and minimizes interference from the sample matrix. eag.comnih.gov

Key to a successful LC-MS/MS analysis is the meticulous optimization of several parameters. These include the careful selection of precursor-to-product ion transitions, which are unique to the analyte's structure, and the optimization of collision energy to ensure efficient fragmentation. Chromatographic conditions must also be fine-tuned to achieve optimal peak shape and resolution from interfering substances. eag.com

Table 1: Representative LC-MS/MS Parameters for Methyl Pentachloro-propanoate Analysis

ParameterValue/DescriptionRationale
Chromatography
ColumnReversed-Phase C18Effective for retaining and separating non-polar to moderately polar compounds like methyl pentachloropropanoate.
Mobile PhaseGradient of Methanol and WaterA common mobile phase system for reversed-phase chromatography, allowing for the elution of a wide range of compounds. nih.gov
Mass Spectrometry
Ionization ModeNegative Ion APCI or ESIOften provides high sensitivity for halogenated compounds. nih.gov
Precursor Ion (Q1)e.g., [M-Cl+O]⁻A potential precursor ion for chlorinated compounds in negative APCI, offering specificity. nih.govnorman-network.net
Product Ions (Q3)e.g., Characteristic fragmentsSpecific fragments of the precursor ion selected for monitoring, ensuring high selectivity (MRM).
Collision Energy (CE)Optimized per transitionEnergy required to fragment the precursor ion; must be optimized for maximum signal of product ions.

Sample Preparation Techniques for Complex Matrices

Accurate quantification of methyl pentachloropropanoate in complex samples, such as soil, sediment, or biological tissues, necessitates robust sample preparation to isolate the analyte and remove interfering matrix components. researchgate.net The complexity of these matrices can otherwise lead to inaccurate results. plos.org

Solid Phase Extraction (SPE) is a cornerstone technique for the cleanup and concentration of analytes from liquid samples. For methyl pentachloropropanoate, a non-polar compound, SPE cartridges containing C18 (octadecylsilane) or polymeric sorbents are suitable choices for trapping the analyte from aqueous solutions. The procedure involves conditioning the sorbent, applying the sample, washing away interferences with a weak solvent, and finally eluting the purified analyte with a small volume of a strong organic solvent.

Microextraction techniques, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), offer greener alternatives by minimizing solvent use. mdpi.comannualreviews.org In SPME, a coated fiber is exposed to the sample, where the analyte partitions onto the fiber coating. The fiber is then transferred to the instrument's injection port for thermal desorption and analysis. DLLME involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution that facilitates rapid analyte transfer into the extraction solvent. nih.gov

For particularly challenging matrices like soil, sediment, and fatty tissues, more advanced extraction and cleanup strategies are required. encyclopedia.pubmdpi.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted approach for analyzing pesticide residues and other pollutants in complex samples. encyclopedia.pubjove.com The process begins with an extraction using an organic solvent (e.g., acetonitrile) and partitioning salts. jove.com This is followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. In d-SPE, a small amount of sorbent material is added to a portion of the extract to remove specific interferences. jove.com For organochlorine compounds, sorbents like primary-secondary amine (PSA) can remove organic acids and sugars, while C18 can remove lipids and other non-polar interferences. encyclopedia.pubplos.org

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is another powerful technique for extracting analytes from solid samples. It utilizes elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption and time compared to traditional methods like Soxhlet extraction. encyclopedia.pub The resulting extracts, however, often require subsequent cleanup, which can be accomplished using SPE or other chromatographic techniques before instrumental analysis.

Solid Phase Extraction (SPE) and Microextraction Methods

Method Validation and Quality Assurance in Analytical Chemistry

To ensure that the data generated from the analysis of methyl pentachloropropanoate are reliable and fit for purpose, a comprehensive method validation is mandatory. nih.govannualreviews.org This process establishes the performance characteristics of the analytical method. osti.gov Key validation parameters, particularly for LC-MS/MS methods, include:

Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS, this is achieved by monitoring unique MRM transitions. eag.com

Linearity and Range: Demonstrating a proportional response of the instrument to the concentration of the analyte across a specified range. mdpi.com

Accuracy: The closeness of the measured concentration to the true value, often assessed through recovery studies on spiked matrix samples or analysis of certified reference materials. bohrium.com

Precision: The degree of scatter between a series of measurements, expressed as relative standard deviation (RSD). It is evaluated at different levels, including repeatability (within-run precision) and reproducibility (between-run precision). researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.comnih.gov

Matrix Effects: The suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix. This is a critical parameter to evaluate in LC-MS/MS and can be assessed by comparing the analyte's response in solvent versus in a matrix extract. bohrium.comnih.gov

Quality Assurance (QA) encompasses all the planned and systematic actions necessary to provide confidence in the analytical results. researchgate.netosti.gov This includes implementing Quality Control (QC) procedures, such as the routine analysis of blanks, calibration standards, and QC samples (e.g., spiked matrix samples) within each analytical batch to monitor method performance. nih.gov Adherence to established guidelines and proper documentation are central to a robust QA program. researchgate.net

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Routes

The future of methyl pentachloropropanoate synthesis lies in the development of environmentally benign and efficient methodologies. Current industrial syntheses of related compounds often rely on harsh conditions and toxic reagents. waseda.jp Future research will likely focus on several key areas to mitigate these issues:

Catalyst Development: A significant push is anticipated in the design of novel catalysts. This includes the development of palladium-based catalysts, which have shown promise in the synthesis of aromatic esters with high yields under milder conditions. waseda.jp Researchers are also exploring the use of molybdenum-based homogeneous catalysts for propionate (B1217596) synthesis, which can operate at less severe temperatures and pressures compared to conventional methods. scispace.com

Green Solvents and Reagents: The use of halogenated solvents in chemical synthesis is a significant environmental concern. nsf.gov Future synthetic routes for methyl pentachloropropanoate will likely explore the use of greener, biomass-derived solvents like cyclopentyl methyl ether (CPME) and 2-MeTHF. nsf.govmdpi.com Additionally, the replacement of hazardous reagents, such as gaseous carbon monoxide, with solid sources is a key aspect of sustainable process design. mdpi.com

Photochemical and Electrochemical Methods: Light-induced and electrochemical reactions offer promising alternatives to traditional thermal methods. Photoredox catalysis, for instance, has been successfully used for the halodecarboxylation of alkanes and could be adapted for the synthesis of chlorinated esters. nih.govrsc.org These methods often proceed under mild conditions and can offer high selectivity.

Flow Chemistry: The application of flow chemistry is expected to grow. Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. nsf.gov

Synthetic ApproachKey AdvantagesRelevant Research Areas
Novel Catalysis Higher yields, milder reaction conditions, increased selectivity.Palladium catalysts, Molybdenum-based catalysts. waseda.jpscispace.com
Green Chemistry Reduced environmental impact, improved safety.Biomass-derived solvents, solid CO sources. nsf.govmdpi.com
Photochemistry Mild reaction conditions, high selectivity.Photoredox catalysis for halogenation. nih.govrsc.org
Flow Chemistry Enhanced control, scalability, and safety.Continuous flow synthesis of polymers. nsf.gov

In-depth Mechanistic Understanding of Complex Reactions and Transformations

A deeper understanding of the reaction mechanisms governing the formation and transformation of methyl pentachloropropanoate is crucial for optimizing synthetic routes and predicting its environmental behavior. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.

Computational Modeling: Density Functional Theory (DFT) calculations are becoming increasingly powerful in predicting reaction pathways and transition states. researchgate.net Such models can be used to understand the intricate details of "ester dance reactions," where functional groups migrate on an aromatic ring, a phenomenon that could be relevant to the synthesis of complex chlorinated esters. waseda.jp

Kinetic Studies: Detailed kinetic analysis of synthetic reactions will provide valuable data for optimizing reaction conditions and catalyst performance. This includes studying the influence of temperature, pressure, and reactant concentrations on reaction rates and product distribution.

Isotopic Labeling: The use of isotopically labeled starting materials can help trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Development of Advanced Analytical Tools for Trace Analysis and Speciation

The ability to detect and quantify methyl pentachloropropanoate at trace levels in complex environmental and biological matrices is essential for assessing its distribution, fate, and potential impact. Future analytical research will focus on enhancing sensitivity, selectivity, and efficiency.

Hyphenated Chromatographic Techniques: The coupling of gas chromatography (GC) or high-performance liquid chromatography (HPLC) with mass spectrometry (MS) will continue to be the workhorse for the analysis of halogenated compounds. mdpi.comnih.gov The development of more sensitive detectors, such as advanced mass spectrometers, will enable the detection of ever-lower concentrations. nih.gov

Sample Preparation: Innovations in sample preparation techniques are crucial for improving the accuracy and precision of analytical methods. This includes the development of more efficient extraction and clean-up procedures to remove interfering substances from complex samples. nih.gov

Non-targeted Analysis: Advanced techniques like high-resolution mass spectrometry (HRMS) enable non-targeted screening of environmental samples, which can help in the identification of previously unknown transformation products of methyl pentachloropropanoate. mdpi.com

Analytical TechniqueApplicationKey Advantages
GC-MS/HPLC-MS Quantification in environmental and biological samples.High sensitivity and selectivity. mdpi.comnih.gov
HRMS Identification of unknown transformation products.Non-targeted screening capabilities. mdpi.com
Advanced Sample Prep Removal of interferences from complex matrices.Improved accuracy and precision. nih.gov

Predictive Modeling for Environmental Behavior and Fate in Diverse Ecosystems

Understanding the environmental journey of methyl pentachloropropanoate is critical for risk assessment. Predictive environmental fate models are essential tools for simulating its transport, transformation, and accumulation in various environmental compartments.

Multimedia Environmental Models: Models like BETR-Global can simulate the global dispersion of persistent organic pollutants, considering their distribution across air, water, soil, and biota. nih.gov Applying such models to methyl pentachloropropanoate would require accurate data on its physicochemical properties and degradation rates.

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models can be used to predict the environmental fate characteristics of chemicals based on their molecular structure. frontiersin.org This is particularly useful when experimental data is scarce.

Integrated Modeling Approaches: The future of environmental modeling lies in integrating fate and transport models with exposure and effects models. This holistic approach will provide a more comprehensive picture of the potential risks associated with methyl pentachloropropanoate. frontiersin.orgup.pt The development of such models requires a clear definition of spatial and temporal scales, identification of emission sources, and quantification of transport and transformation processes. up.pt

Modeling ApproachPurposeData Requirements
Multimedia Models Simulating global and regional transport and fate.Physicochemical properties, degradation rates, emission data. nih.gov
QSPR Models Predicting environmental properties from chemical structure.Molecular descriptors. frontiersin.org
Integrated Models Comprehensive risk assessment.Fate, transport, exposure, and effects data. frontiersin.orgup.pt

Q & A

Q. How should researchers document this compound’s physicochemical properties to meet journal standards?

  • Methodological Answer : Include melting point, log P (octanol-water partition coefficient), and vapor pressure measured via ASTM International methods. Provide raw spectral data (e.g., IR, NMR) in supplementary materials and cite IUPAC nomenclature guidelines .

Q. What regulatory considerations are critical when publishing studies on this compound under the Stockholm Convention?

  • Methodological Answer : Disclose compliance with Annex A restrictions by verifying exemptions for laboratory-scale use. Include data on alternatives (e.g., less persistent esters) and justify the compound’s necessity in research contexts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.